9-Octadecene
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Overview
Description
9-Octadecene is an organic compound with the molecular formula C18H36 It is a long-chain hydrocarbon with a double bond located at the ninth carbon atomIt is a colorless liquid that is insoluble in water but soluble in non-polar organic solvents such as hexane, toluene, and chloroform .
Mechanism of Action
Target of Action
9-Octadecene, also known as (E)-octadec-9-ene, is a long-chain unsaturated hydrocarbon . The primary targets of this compound are not well-defined due to its nature as a basic chemical structure. It’s often used as a starting material in various chemical reactions rather than having a specific biological target.
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. As an unsaturated hydrocarbon, it can participate in various chemical reactions, such as addition, oxidation, and polymerization reactions. The double bond in the this compound molecule provides a site for these reactions to occur .
Biochemical Pathways
This compound doesn’t directly participate in any known biochemical pathways. It can undergo a reaction called metathesis in the presence of a catalyst . In this reaction, the double bonds in the molecule break and reform in a way that effectively swaps the groups of atoms on either side of the bond .
Result of Action
The results of this compound’s action are primarily chemical rather than biological. For example, in a metathesis reaction, this compound can be transformed into other compounds, such as dimethyl-9-octadecene-dienoate . These products can then be used in further chemical reactions or processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octadecene can be synthesized through the metathesis of natural oils and fats. One common method involves the selective transformation of methyl oleate, an unsaturated ester of oleic acid, into equimolar amounts of this compound and dimethyl this compound-1,18-dioate . This reaction typically employs catalysts such as Grubbs’ catalysts under mild reaction conditions.
Industrial Production Methods: In industrial settings, this compound is often produced by the oligomerization of ethylene. This process involves the use of transition metal complexes as catalysts to promote the formation of longer carbon chains from ethylene gas . The reaction conditions are carefully controlled to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 9-Octadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols.
Reduction: Hydrogenation of this compound results in the formation of octadecane.
Substitution: It can participate in halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide can be used under mild conditions.
Reduction: Catalysts like palladium or platinum are employed in the presence of hydrogen gas.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Octadecane.
Substitution: Halogenated octadecenes.
Scientific Research Applications
9-Octadecene has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Comparison with Similar Compounds
1-Octadecene: A linear hydrocarbon with a double bond at the first carbon atom.
cis-9-Octadecene: The cis isomer of 9-Octadecene with the double bond in the same position but different spatial arrangement.
Octadecane: A fully saturated hydrocarbon with no double bonds.
Comparison:
1-Octadecene vs. This compound: While both are long-chain hydrocarbons, 1-Octadecene has its double bond at the first carbon atom, making it more reactive in certain reactions compared to this compound.
cis-9-Octadecene vs. trans-9-Octadecene: The cis isomer has different physical properties, such as melting point and solubility, due to the spatial arrangement of the double bond.
Octadecane vs. This compound: Octadecane is a fully saturated hydrocarbon, making it less reactive compared to this compound, which contains a reactive double bond.
Properties
CAS No. |
5557-31-3 |
---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
octadec-9-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
HSNQNPCNYIJJHT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Octadecene?
A1: this compound has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]
Q3: How does this compound perform as a blending agent in organic field-effect transistors (OFETs)?
A3: Research indicates that blending this compound with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []
Q4: Are there any other reported applications for this compound based on its material properties?
A4: this compound is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []
Q5: What is the role of this compound in olefin metathesis reactions?
A5: this compound is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]
Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing this compound?
A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of this compound and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []
Q7: Have any computational studies been conducted on this compound?
A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including this compound. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []
Q8: Is there any information on the SAR of this compound or its derivatives?
A8: The provided research primarily focuses on this compound in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.
Q9: What is known about the stability of this compound?
A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []
Q10: Is there any information available on the PK/PD profile of this compound?
A10: The research primarily focuses on the chemical and material properties of this compound. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.
Q11: Has this compound been investigated for any biological activity?
A11: The research provided doesn't mention any specific studies on the biological activity of this compound.
Q12: Are there any known applications of this compound in drug delivery or diagnostics?
A12: The provided research focuses on the chemical and material aspects of this compound and does not cover its use in drug delivery or diagnostics.
Q13: Which analytical techniques are commonly employed for the analysis of this compound?
A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying this compound in mixtures. [, , , ]
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